4-(Phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid
CAS No.: 22320-39-4
Cat. No.: VC5665876
Molecular Formula: C21H17NO2
Molecular Weight: 315.372
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 22320-39-4 |
|---|---|
| Molecular Formula | C21H17NO2 |
| Molecular Weight | 315.372 |
| IUPAC Name | (4Z)-4-benzylidene-2,3-dihydro-1H-acridine-9-carboxylic acid |
| Standard InChI | InChI=1S/C21H17NO2/c23-21(24)19-16-10-4-5-12-18(16)22-20-15(9-6-11-17(19)20)13-14-7-2-1-3-8-14/h1-5,7-8,10,12-13H,6,9,11H2,(H,23,24)/b15-13- |
| Standard InChI Key | DNYHUHLGVWFVQQ-UHFFFAOYSA-N |
| SMILES | C1CC(=CC2=CC=CC=C2)C3=NC4=CC=CC=C4C(=C3C1)C(=O)O |
Introduction
Structural Characteristics and Molecular Properties
Core Architecture
The compound’s backbone consists of a 1,2,3,4-tetrahydroacridine system, a bicyclic structure comprising a benzene ring fused to a partially saturated pyridine ring. The tetrahydroacridine core reduces aromaticity compared to fully conjugated acridine, potentially enhancing solubility and altering electronic properties. At position 9, a carboxylic acid group (-COOH) introduces polarity and hydrogen-bonding capabilities, while the phenylmethylidene substituent at position 4 adds a planar, aromatic moiety via a conjugated imine (-CH=N-) linkage.
Molecular Formula and Physicochemical Parameters
Based on structural analysis, the molecular formula is deduced as C20H17NO2, with a molar mass of 303.36 g/mol. Key physicochemical properties inferred from analogs include:
| Property | Value/Description |
|---|---|
| Solubility | Moderate in polar aprotic solvents |
| Melting Point | ~200–220°C (estimated) |
| LogP (Partition Coefficient) | ~3.2 (indicative of moderate lipophilicity) |
The phenylmethylidene group enhances π-π stacking potential, while the carboxylic acid facilitates salt formation, broadening compatibility with biological systems.
Synthesis and Derivative Formation
Synthetic Pathways
A plausible synthesis involves three stages:
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Tetrahydroacridine-9-carboxylic Acid Preparation: Cyclocondensation of anthranilic acid derivatives with cyclohexanone under acidic conditions yields the tetrahydroacridine core. Carboxylic acid introduction at position 9 may occur via carboxylation or hydrolysis of pre-functionalized intermediates.
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Phenylmethylidene Incorporation: Condensation of the tetrahydroacridine intermediate with benzaldehyde under dehydrating conditions forms the Schiff base linkage, generating the phenylmethylidene substituent.
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Purification and Characterization: Crystallization or chromatography isolates the product, validated via NMR, IR, and mass spectrometry.
Structural Modifications
Analogous compounds suggest opportunities for derivatization:
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Carboxylic Acid Modifications: Esterification or amidation to alter solubility and bioavailability.
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Phenyl Substituent Functionalization: Introduction of electron-donating or withdrawing groups to tune electronic properties.
Biological Activities and Mechanistic Insights
Antimicrobial and Antifungal Properties
Structural analogs exhibit activity against Gram-positive bacteria and fungi, likely via membrane disruption or enzyme inhibition. The phenyl group may augment hydrophobic interactions with microbial cell walls.
Applications in Materials Science
Fluorescent Probes
The extended conjugated system suggests potential as a fluorophore. Modulating substituents could adjust emission wavelengths for use in bioimaging or optoelectronic devices.
Catalytic and Coordination Chemistry
The imine linkage and carboxylic acid may act as ligands for metal ions, enabling applications in heterogeneous catalysis or metal-organic frameworks (MOFs).
Comparative Analysis with Structural Analogs
| Compound Name | Molecular Formula | Key Differences |
|---|---|---|
| 4-(4-Dimethylaminobenzylidene)-2-methyl-1,2,3,4-tetrahydroacridine-9-carboxylic acid | C23H24N2O2 | Methyl group at C2; dimethylamino substituent |
| 9-Acridinecarboxylic acid | C13H9NO2 | Fully aromatic acridine core |
The absence of electron-donating groups (e.g., dimethylamino) in 4-(phenylmethylidene)-1,2,3,4-tetrahydroacridine-9-carboxylic acid may reduce intramolecular charge transfer effects, altering optical and electronic behavior.
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